molecular formula C9H16N6O3 B2504597 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide CAS No. 338395-51-0

3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide

Cat. No.: B2504597
CAS No.: 338395-51-0
M. Wt: 256.266
InChI Key: DRVGHHPUDKGVSD-UHFFFAOYSA-N
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Description

The compound 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide features a propanehydrazide backbone with dimethoxy groups at the 3,3-positions and a 1,2,4-triazole moiety attached via an ethanimidoyl group. This structure combines a hydrazide core—known for its role in coordination chemistry and biological activity—with a triazole ring, which is widely exploited in agrochemicals, pharmaceuticals, and metal-organic frameworks. The dimethoxy groups may enhance solubility and modulate electronic properties, while the triazole-ethanimidoyl substituent likely contributes to ligand-metal interactions or bioactivity .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGHHPUDKGVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)NN=C(CN1C=NC=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CC(=O)N/N=C(/CN1C=NC=N1)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,4-triazole ring.

    Introduction of the ethanimidoyl group: This step involves the reaction of the triazole derivative with an appropriate aldehyde or ketone to introduce the ethanimidoyl group.

    Formation of the hydrazide group: The final step involves the reaction of the intermediate compound with hydrazine to form the hydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have been explored for their effectiveness against various pathogens, including bacteria and fungi. The compound may exhibit similar properties due to its structural characteristics.

Antitubercular Activity

A study highlighted the synthesis of novel compounds based on the triazole scaffold that demonstrated promising activity against Mycobacterium tuberculosis. This suggests that 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide could be investigated further for its potential use in treating tuberculosis .

Cancer Research

The triazole ring has been associated with several anticancer agents. Research into related compounds has shown that they can inhibit tumor growth and induce apoptosis in cancer cells. The potential of this compound in cancer therapy warrants further investigation .

Antiviral Properties

Compounds with triazole structures have also been studied for their antiviral activities. For instance, some derivatives have shown efficacy against viruses by inhibiting key viral enzymes. This opens avenues for exploring the antiviral potential of this compound .

Herbicidal Activity

Triazole derivatives are known to possess herbicidal properties. The compound may be evaluated for its effectiveness in controlling weed species and promoting crop growth by acting as a plant growth regulator .

Insecticidal Activity

There is growing interest in the use of triazole-based compounds as insecticides. Their ability to disrupt insect development and reproduction could position this compound as a candidate for pest management strategies in agriculture .

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound may yield materials suitable for various industrial applications .

Coordination Chemistry

Triazole compounds can act as ligands in coordination chemistry. The unique binding properties of the triazole ring can facilitate the formation of metal complexes with potential applications in catalysis and materials development .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antitubercular ActivityPMC5003518Novel triazole hybrids showed significant activity against Mycobacterium tuberculosis.
Cancer ResearchPMC7145827Triazole derivatives demonstrated anticancer effects through apoptosis induction.
Agricultural UsePMC4516315Triazoles exhibited herbicidal and insecticidal properties in field trials.
Materials ScienceMolCorePotential for enhancing polymer properties through triazole integration.

Mechanism of Action

The mechanism of action of 3,3-dimethoxy-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Hydrazide Derivatives with Triazole Substituents
  • Target Compound: Core: Propanehydrazide. Substituents: 3,3-dimethoxy groups, ethanimidoyl-linked 1,2,4-triazole. Key Features: Potential N,O-coordination sites from hydrazide and methoxy groups; triazole may act as a directing group or bioactive moiety.
  • 2-Oxo-N-phenyl-2-{2-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]hydrazino}acetamide (CAS 338405-44-0): Core: Acetamide. Substituents: Phenyl group, ethanimidoyl-linked triazole. Key Features: Similar triazole-ethanimidoyl motif but lacks hydrazide and methoxy groups. The acetamide core may influence solubility and metabolic stability compared to propanehydrazide .
  • (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide Derivatives :

    • Core : Benzohydrazide.
    • Substituents : 3,4-Dimethoxypyridine-linked 1,2,3-triazole.
    • Key Features : Benzohydrazide core with a triazole-pyridine hybrid substituent. The 1,2,3-triazole and pyridine groups enhance π-π stacking and metal coordination, differing from the 1,2,4-triazole in the target compound .
Triazole-Containing Heterocycles
  • 3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide: Core: Propanehydrazide. Substituents: Benzimidazole and diethylaminophenyl groups.
  • N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-Triazol-1-yl)acetamide (Compound 7a–b) :

    • Core : Benzothiazole-acetamide.
    • Substituents : 1,2,4-Triazole linked via thioether or acetamide.
    • Key Features : Benzothiazole core enhances antimicrobial activity; triazole substitution optimizes binding to fungal or bacterial targets .

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound likely improve water solubility compared to phenyl or benzothiazole derivatives .
  • Coordination Chemistry : The hydrazide core and triazole moiety offer N,O- and N,N-coordination sites, respectively, making the compound suitable for metal-organic frameworks or catalysis, unlike benzimidazole or benzothiazole analogues .

Biological Activity

3,3-Dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide (CAS No. 338395-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H16N6O3
  • Molecular Weight : 256.26 g/mol
  • Structural Characteristics : The compound contains a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to the presence of the triazole moiety. Triazoles are recognized for their ability to interact with various biological targets, including enzymes and receptors.

Inhibition of Enzymatic Activity

Recent studies have demonstrated that compounds containing triazole structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • AChE Inhibition : Compounds similar to this compound have shown noncompetitive inhibition of AChE in kinetic studies .
  • BChE Inhibition : Some derivatives exhibit competitive inhibition against BChE, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been evaluated using various assays:

  • DPPH Assay : The compound demonstrated significant free radical scavenging activity.
  • ABTS Assay : Results indicated that it possesses comparable antioxidant properties to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against multiple bacterial and fungal strains:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Exhibited antifungal properties against common pathogens.

Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study A Showed strong AChE inhibition with IC50 values indicating potential for neuroprotective applications.
Study B Investigated antimicrobial properties against seven bacterial strains; found effective against resistant strains.
Study C Analyzed antioxidant activity; results indicated significant radical scavenging ability comparable to established antioxidants.

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